Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate
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Overview
Description
Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The reaction conditions often include the use of solvents such as methyl cyanide or DMSO, bases like potassium carbonate, and oxidants such as tert-butyl hydroperoxide . The reaction is usually carried out under argon atmosphere with blue LED radiation to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and metal catalysts can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetone. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzoxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the benzoxazole ring .
Scientific Research Applications
Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate include:
Benzimidazole derivatives: These compounds have a similar structure but with an imidazole ring instead of an oxazole ring.
Thiazole derivatives: These compounds contain a thiazole ring and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the benzoxazole ring with a pyrimidine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 2-[2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-22-13(21)8-9-7-12(20)18-14(16-9)19-15-17-10-5-3-4-6-11(10)23-15/h3-7H,2,8H2,1H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVNXHMWBECAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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